

Application Note: GNE-049 TR-FRET Assay Protocol

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Compound of Interest

Compound Name: *Gne-049*

Cat. No.: *B15572026*

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Introduction

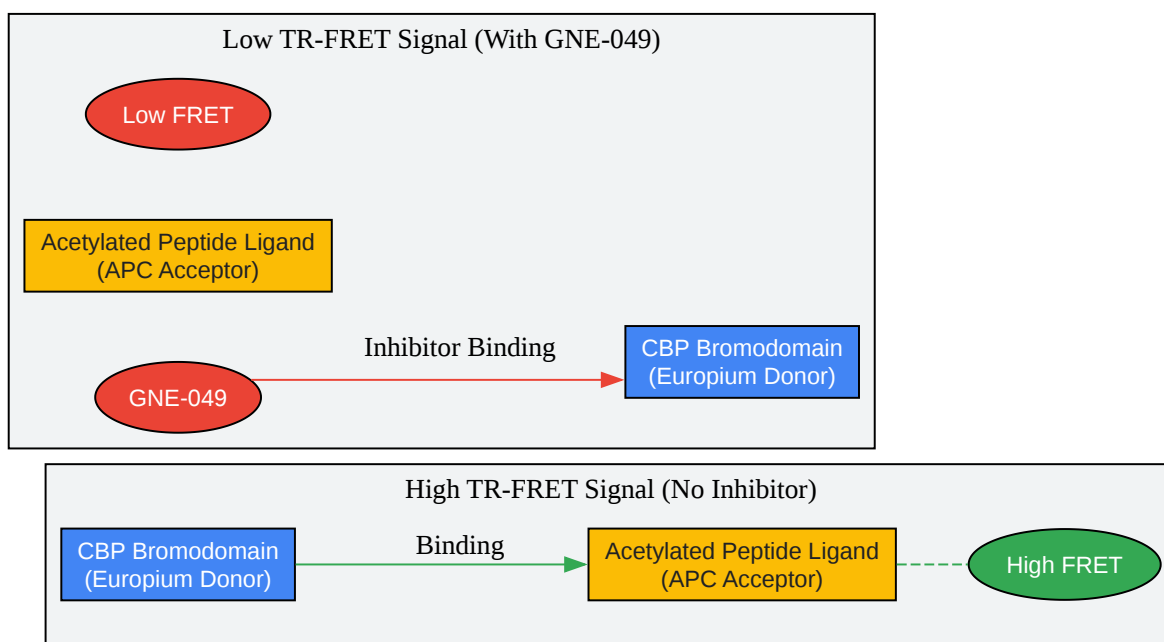
GNE-049 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.^{[1][2][3]} These proteins are crucial in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for transcription machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcriptional activation.^[3] By targeting the CBP/p300 bromodomains, **GNE-049** effectively disrupts this interaction, leading to the downregulation of oncogenes such as MYC and androgen receptor (AR) target genes.^{[2][4]} This makes **GNE-049** a valuable tool for studying the biological roles of CBP/p300 and a potential therapeutic agent in diseases like castration-resistant prostate cancer.^{[1][4]}

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) and inhibitor characterization. This application note provides a detailed protocol for a TR-FRET assay to measure the inhibitory activity of **GNE-049** on the CBP bromodomain.

Principle of the TR-FRET Assay

The assay is based on the competition between **GNE-049** and a fluorescently labeled ligand for binding to a CBP bromodomain protein coupled with a long-lifetime donor fluorophore. When

the fluorescent ligand binds to the CBP bromodomain, the donor and acceptor fluorophores are brought into close proximity, resulting in a high TR-FRET signal. In the presence of an inhibitor like **GNE-049**, the binding of the fluorescent ligand is disrupted, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the inhibitory activity of the compound.



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Figure 1: Principle of the **GNE-049** TR-FRET competition assay.

Quantitative Data Summary

The inhibitory potency of **GNE-049** against CBP and p300 bromodomains has been determined using biochemical assays. The following table summarizes the reported IC₅₀ values.

Target	IC50 (nM)	Assay Type	Reference
CBP	1.1	Biochemical BD-binding assay	[1] [3] [4]
p300	2.3	Biochemical BD-binding assay	[1] [3] [4]
BRD4	4240	Biochemical BD-binding assay	[1]

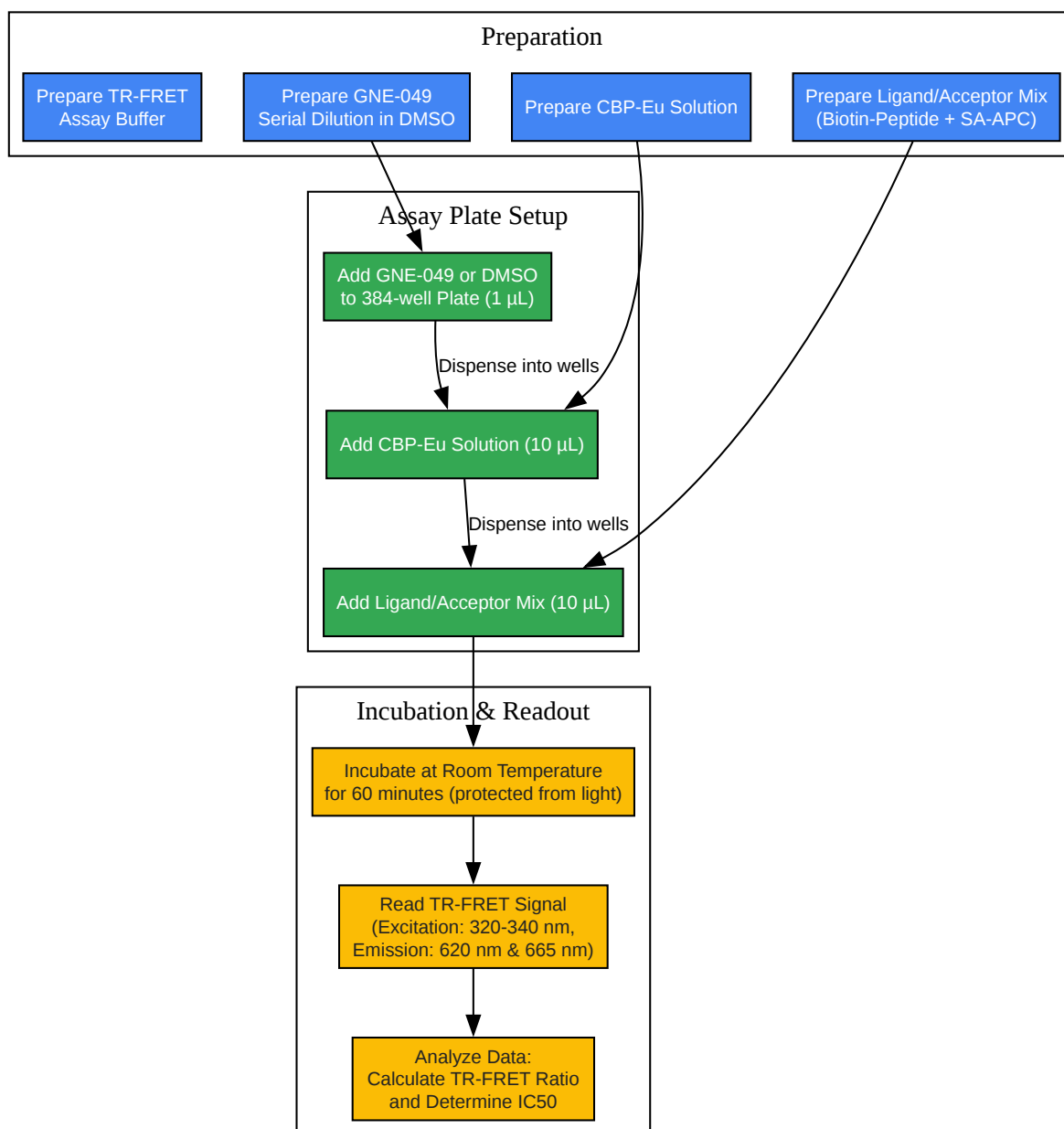
Experimental Protocol

This protocol is designed for a 384-well plate format and is based on typical conditions for CBP bromodomain TR-FRET assays.

Materials and Reagents

- CBP Bromodomain (human, amino acids 1081-1197), Eu-labeled: (e.g., from a commercial vendor like Cayman Chemical)
- Biotinylated Acetylated Histone Peptide Ligand: (e.g., Biotin-H4K5acK8acK12acK16ac)
- Streptavidin-APC (Allophycocyanin): Acceptor fluorophore
- **GNE-049**: Test compound
- TR-FRET Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- DMSO: For compound dilution
- 384-well low-volume, black, non-binding surface plates
- TR-FRET compatible plate reader

Assay Workflow



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Figure 2: Experimental workflow for the **GNE-049** TR-FRET assay.

Step-by-Step Procedure

- Compound Preparation:
 - Prepare a serial dilution of **GNE-049** in DMSO. A typical starting concentration for the dilution series would be 100 μ M.
 - For control wells, use DMSO alone (for high TR-FRET signal) and a known CBP bromodomain inhibitor like I-CBP112 (for low TR-FRET signal).
- Reagent Preparation:
 - Prepare the TR-FRET Assay Buffer.
 - Dilute the CBP Bromodomain-Europium to a 2X working concentration in the assay buffer. The final concentration in the well should be optimized, but a starting point of 10 nM is suggested.
 - Prepare a 2X working solution of the Biotinylated Acetylated Histone Peptide Ligand and Streptavidin-APC in the assay buffer. The final concentrations in the well should be optimized, with a suggested starting point of 100 nM for the peptide and 20 nM for the Streptavidin-APC.
- Assay Protocol:
 - Add 1 μ L of the **GNE-049** serial dilution or DMSO control to the wells of a 384-well plate.
 - Add 10 μ L of the 2X CBP Bromodomain-Europium solution to each well.
 - Add 10 μ L of the 2X Biotinylated Acetylated Histone Peptide Ligand/Streptavidin-APC solution to each well. The final assay volume will be 21 μ L.
 - Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.

- Set the excitation wavelength to approximately 320-340 nm.
- Measure the emission at two wavelengths: ~620 nm (for the Europium donor) and ~665 nm (for the APC acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
 - Normalize the data using the high (DMSO only) and low (saturating concentration of control inhibitor) signal controls.
 - Plot the normalized TR-FRET signal against the logarithm of the **GNE-049** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of **GNE-049**.

Conclusion

This application note provides a comprehensive framework for establishing a TR-FRET assay to quantify the inhibitory activity of **GNE-049** on the CBP bromodomain. The provided protocol, based on established methodologies for similar inhibitors, offers a robust starting point for researchers in drug discovery and chemical biology. Optimization of reagent concentrations and incubation times may be necessary to achieve the best assay performance. This assay can be a valuable tool for screening new chemical entities targeting CBP/p300 and for further characterizing the mechanism of action of existing inhibitors.

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